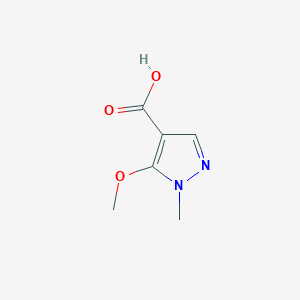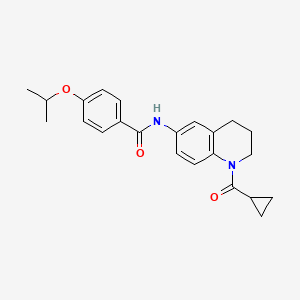
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is an organic compound of significant interest in the fields of chemistry, biology, and pharmaceuticals The compound consists of multiple functional groups, including a cyclopropane ring, a quinoline structure, and a benzamide moiety with an isopropoxy substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide generally involves a multi-step process:
Formation of the cyclopropanecarbonyl group: : Cyclopropanecarbonyl chloride reacts with an appropriate amine to form the cyclopropanecarbonyl amide.
Construction of the tetrahydroquinoline ring: : This is typically achieved through Povarov reaction (a three-component reaction involving an aniline, an aldehyde, and an alkene) followed by hydrogenation to form the tetrahydroquinoline core.
Introduction of the benzamide moiety: : The benzamide derivative can be introduced through amide bond formation using benzoyl chloride or a similar benzoylating agent, reacting with the amine on the tetrahydroquinoline ring.
Addition of the isopropoxy group: : The final step involves the substitution of the benzamide moiety with an isopropoxy group using appropriate alkylation conditions.
Industrial Production Methods
The industrial preparation of this compound would likely involve similar synthetic routes, optimized for scale. The reactions would be performed under controlled conditions to ensure high yields and purity. Continuous flow reactors and automated synthesis machines may be used to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide undergoes various chemical reactions:
Oxidation: : The tetrahydroquinoline ring can be oxidized to form quinoline derivatives under specific conditions.
Reduction: : The compound can be reduced at different sites, notably at the carbonyl groups or the aromatic ring.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur on the benzamide and quinoline rings.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitutions, and alkylating agents for nucleophilic substitutions.
Major Products
The major products formed from these reactions vary based on the conditions and reagents used. For instance, oxidation might yield quinoline derivatives, while reduction could yield various hydrogenated intermediates.
Applications De Recherche Scientifique
Chemistry
The compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide has been studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders due to its ability to interact with various biological targets.
Industry
Industrially, the compound's stable structure and reactivity make it useful for designing new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: : It targets enzymes and receptors, inhibiting or modulating their activity.
Pathways: : It affects biochemical pathways related to cell growth, apoptosis, and signal transduction, making it a candidate for cancer therapy and other medical applications.
Comparaison Avec Des Composés Similaires
Compared to other tetrahydroquinoline and benzamide derivatives, N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide stands out due to its unique combination of functional groups.
Similar Compounds
Tetrahydroquinoline derivatives: : Compounds like 1,2,3,4-tetrahydroquinoline and its substituted derivatives.
Benzamide derivatives: : N-(4-hydroxyphenyl)-benzamide and N-(4-methoxyphenyl)-benzamide.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15(2)28-20-10-7-16(8-11-20)22(26)24-19-9-12-21-18(14-19)4-3-13-25(21)23(27)17-5-6-17/h7-12,14-15,17H,3-6,13H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFYZTFGTQRIOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
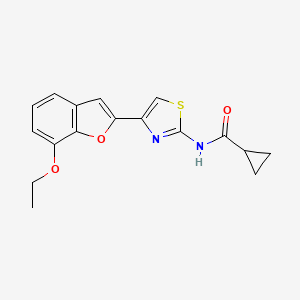
![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2371632.png)
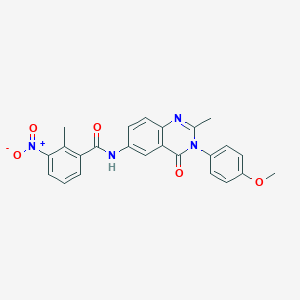
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)
![N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide](/img/structure/B2371635.png)
![1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2371636.png)
![2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2371638.png)
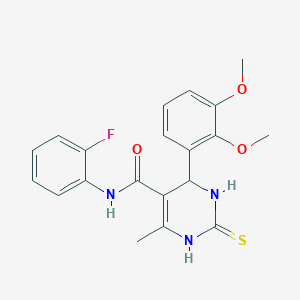
![4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole](/img/structure/B2371641.png)
![Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate](/img/structure/B2371643.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2371645.png)
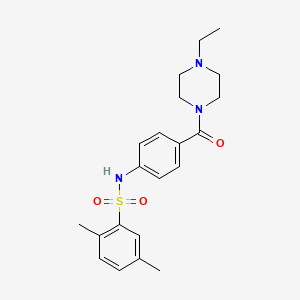
![Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2371648.png)
